N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline
Overview
Description
“N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline” is a biochemical used for proteomics research . It has a molecular formula of C22H31NO and a molecular weight of 325.5 .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C22H31NO . The exact structure would show how these atoms are arranged and bonded together, but that information isn’t available in the search results.Scientific Research Applications
Protein Damage and Modification by Oxygen Radicals
Research on protein damage and modification by oxygen radicals, such as hydroxyl radicals (.OH), reveals insights into how specific compounds could interact with proteins under oxidative stress conditions. Such studies indicate that all amino acids in proteins like bovine serum albumin (BSA) are susceptible to modification by .OH radicals, with certain amino acids like tryptophan, tyrosine, histidine, and cysteine being particularly sensitive. This susceptibility to oxidative damage and subsequent modifications could be relevant when considering the antioxidant potential or oxidative stability of complex molecules like N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline in biological systems (Davies, Lin, & Delsignore, 1987).
Comparative Pharmacology of N-alkyl-arterenols
In pharmacological contexts, the comparative effects of various N-alkyl-arterenols, including compounds with sec-butyl groups, have been explored. These studies focus on the excitatory and inhibitory actions of such compounds, potentially providing a framework for understanding how modifications in the alkyl chain, like those in this compound, could influence biological activity (Marsh, Pelletier, & Rosenbaum, 1948).
Occurrence of 3-Alkyl-2-methoxypyrazines in Raw Vegetables
Investigations into the occurrence and synthesis of 3-alkyl-2-methoxypyrazines, including compounds with sec-butyl groups, in raw vegetables provide insights into the natural occurrence, synthesis, and potential applications of similarly structured compounds in food science and agriculture (Murray & Whitfield, 1975).
Synthesis and Biological Activities of Poly(N-acryl amino acids)
The synthesis and investigation of poly(N-acryl amino acids) with various functional groups, including phenols, suggest a methodological framework for synthesizing and evaluating the biological activities of complex molecules. These polymers demonstrate activities such as inhibition of heparanase enzyme and smooth muscle cell proliferation, which could be relevant for assessing the bioactive potential of this compound in medicinal chemistry contexts (Bentolila et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(2-butan-2-ylphenoxy)propyl]-2-propan-2-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO/c1-6-17(4)20-12-8-10-14-22(20)24-18(5)15-23-21-13-9-7-11-19(21)16(2)3/h7-14,16-18,23H,6,15H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQMXCHCUOTDIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(C)CNC2=CC=CC=C2C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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